
(4-Azidobut-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Azidobut-1-en-1-yl)benzene: is an organic compound characterized by the presence of an azide group (-N₃) attached to a butenyl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Azidobut-1-en-1-yl)benzene typically involves the hydroazidation of 1-aryl-1,3-dienes. One common method employs a cobalt-catalyzed regioselective hydroazidation reaction. The process involves the use of cobalt catalysts, such as CoCl₂, in the presence of azide sources like trimethylsilyl azide (TMSN₃) and solvents like chloroform (CHCl₃). The reaction is carried out at low temperatures (0°C to room temperature) to ensure high regioselectivity and yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: (4-Azidobut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (H₂/Pd) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the azide group under mild conditions.
Major Products Formed:
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-Azidobut-1-en-1-yl)benzene is used as a precursor in the synthesis of more complex organic molecules. It serves as a versatile building block in organic synthesis due to its reactive azide group.
Biology and Medicine: In biological research, azide-containing compounds are often used in click chemistry for bioconjugation and labeling of biomolecules
Industry: The compound finds applications in the development of new materials, such as polymers and coatings, where the azide group can be used for cross-linking and functionalization .
Mechanism of Action
The mechanism of action of (4-Azidobut-1-en-1-yl)benzene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction is widely used in click chemistry for its high efficiency and selectivity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting partners .
Comparison with Similar Compounds
- (1-Azidobut-3-en-1-yl)benzene
- 1-(1-Azidobut-3-en-1-yl)-4-methylbenzene
- 1-(1-Azidobut-3-en-1-yl)-4-chlorobenzene
- 1-(1-Azidobut-3-en-1-yl)-4-fluorobenzene
Uniqueness: (4-Azidobut-1-en-1-yl)benzene is unique due to its specific structural configuration, which imparts distinct reactivity and selectivity in chemical reactions. The position of the azide group and the butenyl chain allows for regioselective transformations that are not easily achievable with other similar compounds .
Properties
Molecular Formula |
C10H11N3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
[(E)-4-azidobut-1-enyl]benzene |
InChI |
InChI=1S/C10H11N3/c11-13-12-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5,9H2/b8-4+ |
InChI Key |
IQPQJISCIYMTKI-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CCN=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{1,8-Dioxaspiro[4.5]decan-4-yl}methanamine hydrochloride](/img/structure/B13552226.png)
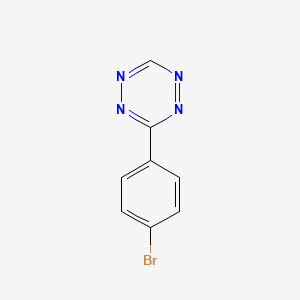
![[2-(1-Adamantylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13552237.png)
![2-Amino-3-[2-bromo-6-(trifluoromethyl)pyridin-4-yl]propanoicacid,trifluoroaceticacid](/img/structure/B13552249.png)
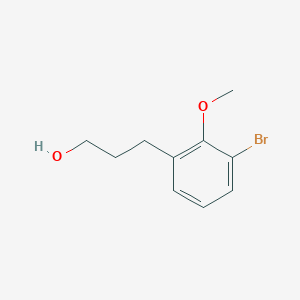

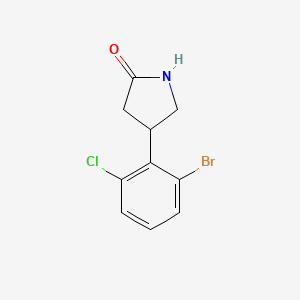
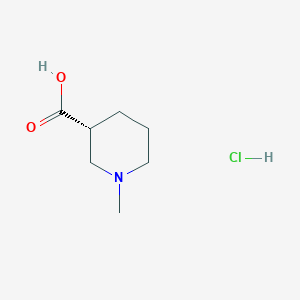
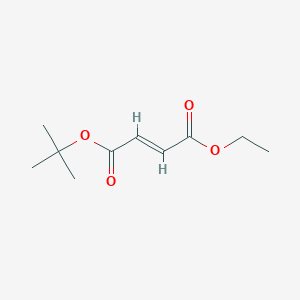
![tert-butyl N-{3-[(1R)-1-aminoethyl]phenyl}carbamate](/img/structure/B13552270.png)

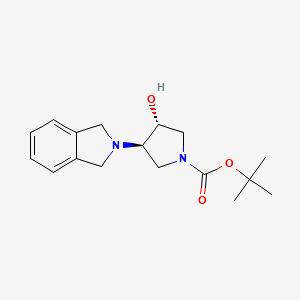
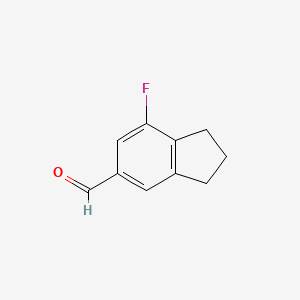
![1-benzyl-5-(trifluoromethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13552283.png)
